Methyl 2-(difluoromethoxy)-4-nitrobenzoate
Overview
Description
Methyl 2-(difluoromethoxy)-4-nitrobenzoate: is a chemical compound characterized by its molecular structure, which includes a nitro group (-NO2) and a difluoromethoxy group (-OCHF2) attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-nitrobenzoic acid as the starting material.
Reaction Steps: The nitro group is first reduced to an amino group, followed by diazotization to form a diazonium salt. The diazonium salt is then reacted with difluoromethanol under acidic conditions to introduce the difluoromethoxy group.
Final Step: The resulting compound is esterified with methanol to produce this compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where each step is carried out in separate reactors to ensure precise control over reaction conditions.
Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the nitro group.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide (OH-) or alkoxide (RO-) are used, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of anilines or other reduced derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: Methyl 2-(difluoromethoxy)-4-nitrobenzoate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate the effects of nitroaromatic compounds on cellular processes. Medicine: It serves as a precursor in the synthesis of drugs that target various diseases, including cancer and bacterial infections. Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-(difluoromethoxy)-4-nitrobenzoate exerts its effects involves its interaction with molecular targets and pathways. The nitro group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with DNA and proteins, affecting cellular functions.
Comparison with Similar Compounds
Methyl 2-(chloromethoxy)-4-nitrobenzoate: Similar structure but with a chloromethoxy group instead of difluoromethoxy.
Methyl 2-(methoxy)-4-nitrobenzoate: Similar structure but with a methoxy group instead of difluoromethoxy.
Methyl 2-(fluoromethoxy)-4-nitrobenzoate: Similar structure but with a fluoromethoxy group instead of difluoromethoxy.
Uniqueness: Methyl 2-(difluoromethoxy)-4-nitrobenzoate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs.
Biological Activity
Methyl 2-(difluoromethoxy)-4-nitrobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a nitro group and a difluoromethoxy substituent on a benzoate moiety. The presence of these functional groups enhances its lipophilicity, which may facilitate cellular membrane penetration and interaction with biological targets.
The mechanism of action for this compound is primarily linked to its interactions with specific enzymes or receptors within biological systems. The difluoromethoxy group is believed to enhance the compound's ability to cross cell membranes, while the nitro group can participate in redox reactions, potentially generating reactive intermediates that modify biological molecules.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological properties, including:
- Antimicrobial Activity : Compounds in this class have been tested for their effectiveness against various bacterial strains. Preliminary studies suggest that this compound may possess antibacterial properties, although specific data on its Minimum Inhibitory Concentration (MIC) is limited.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in bacterial DNA replication, similar to other nitro-containing compounds .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds. Below is a summary table highlighting key differences:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Nitro group, difluoromethoxy group | Potential antibacterial activity |
Methyl 2-(trifluoromethoxy)-5-nitrobenzoate | Nitro group, trifluoromethoxy group | Enhanced antimicrobial potency |
Methyl 2-(methoxy)-5-nitrobenzoate | Nitro group, methoxy group | Lower potency compared to difluoro variants |
Case Studies and Research Findings
- Antibacterial Studies : In a study evaluating various nitro-containing compounds against Gram-negative bacteria, this compound was noted for its potential as a lead compound due to its structural similarities with known topoisomerase inhibitors. These compounds demonstrated varying degrees of efficacy against resistant bacterial strains .
- Cytotoxicity Assessment : Preliminary cytotoxicity assays indicated moderate toxicity levels against human cell lines, suggesting that while the compound may have therapeutic potential, careful evaluation of its safety profile is necessary .
- Optimization Studies : Further optimization of the chemical structure has been suggested to enhance bioactivity and reduce cytotoxicity. Adjustments in substituent positions have shown promise in improving the efficacy of similar compounds in targeting bacterial DNA gyrase and topoisomerase IV .
Properties
IUPAC Name |
methyl 2-(difluoromethoxy)-4-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO5/c1-16-8(13)6-3-2-5(12(14)15)4-7(6)17-9(10)11/h2-4,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOZWPGELSLWEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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